Disperse Yellow 163
Overview
Description
Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. The compound is characterized by its complex molecular structure, which includes azo and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-nitroaniline and propanenitrile.
Diazotization: 2,6-dichloro-4-nitroaniline undergoes diazotization using sodium nitrite in an acidic medium to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenyl derivative, to form the azo compound.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of starting materials are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield and purity.
Purification: The final product is purified through filtration, crystallization, and drying processes to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium dithionite and zinc dust are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered color properties.
Reduction Products: Amines formed by breaking the azo bond.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used as a dye in the textile industry, providing vibrant colors to fabrics.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 30: Another azo dye with similar structural features and applications.
Disperse Yellow 163: A related compound with similar azo and nitrile groups but different substituents.
Uniqueness
Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its dichloro and nitro substituents enhance its stability and colorfastness, making it a valuable dye in industrial applications.
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERWWKQVXXPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070846 | |
Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-43-7, 71767-67-4 | |
Record name | 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67923-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.